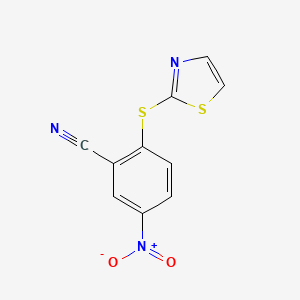
n-(5-Bromo-2-fluorobenzyl)-1-methyl-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene
- N-(5-Bromo-2-fluorobenzyl)-o-methylhydroxylamine
- N-(5-Bromo-2-fluorobenzyl)ethanamine
Uniqueness
N-(5-Bromo-2-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the benzyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H11BrFN3 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
N-[(5-bromo-2-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11BrFN3/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13/h2-4,6-7,14H,5H2,1H3 |
Clé InChI |
FDIXFFNLDIJMPP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NCC2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
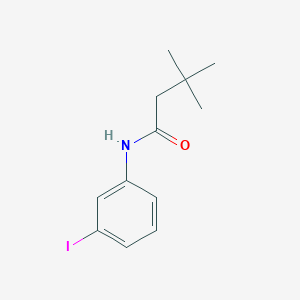
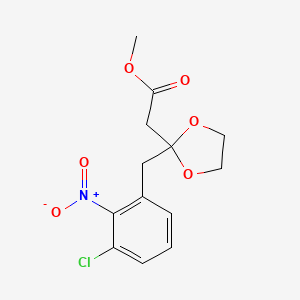
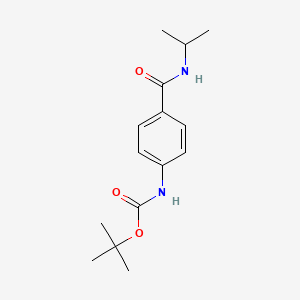

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
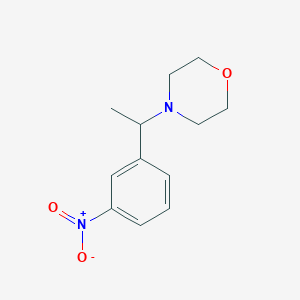
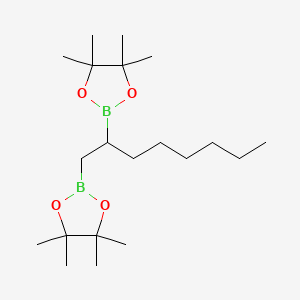
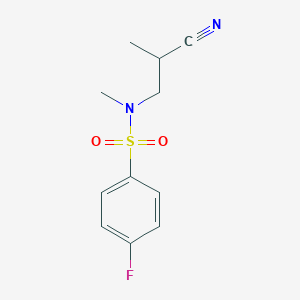

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
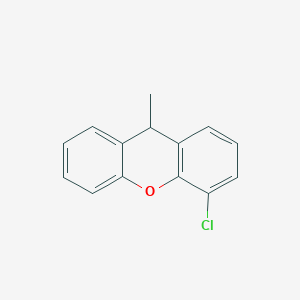
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
